Verproside (CAS 50932-20-2) is a highly functionalized catalpol-derivative iridoid glycoside, characterized by a 3,4-dihydroxybenzoyl moiety at the C-6 position. In procurement and laboratory contexts, it is primarily sourced as an ultra-high-purity analytical standard for the standardization of botanical drugs (such as YPL-001) and as a target-specific pharmacological tool for respiratory and inflammatory disease modeling. Unlike simple unesterified iridoids, Verproside exhibits distinct solubility profiles—readily soluble in DMSO, dichloromethane, and ethyl acetate—and demonstrates rapid oral clearance (t1/2 < 2.5 hours) with a Tmax of ≤ 1 hour in pharmacokinetic evaluations [1]. Its well-characterized metabolic trajectory and high baseline purity make it an indispensable reference material for LC-MS/MS calibration and advanced in vitro screening[2].
Substituting Verproside with unesterified catalpol, generic iridoid mixtures, or its downstream metabolite Picroside II fundamentally compromises experimental reproducibility and target specificity. The specific 3,4-dihydroxybenzoic acid esterification on Verproside is structurally critical; it provides multiple hydrogen-bonding sites (e.g., to HIS61 and HIS85 in enzymatic pockets) that simple iridoids lack, driving significantly higher binding affinities[1]. In cellular assays, crude botanical extracts exhibit high pharmacokinetic variability and off-target effects, whereas pure Verproside selectively inhibits PKCδ activation without the confounding noise of mixed iridoids [2]. Furthermore, because Verproside acts as a rapid in vivo precursor that is predominantly metabolized into Picroside II, substituting it directly with Picroside II bypasses the critical first-pass metabolic phase, invalidating pharmacokinetic prodrug models and bioavailability studies[3].
In a direct comparison of the six major iridoids found in YPL-001 extracts, Verproside was identified as the most potent inhibitor of PMA/PKCδ/EGR-1-induced inflammation. While comparators like isovanillyl catalpol and picroside II showed only partial pathway inhibition, Verproside uniquely and consistently inhibited both TNF/NF-κB and PMA/EGR-1 pathways by specifically suppressing PKCδ phosphorylation [1].
| Evidence Dimension | Inhibition of PKCδ phosphorylation and downstream IL-6/-8 expression |
| Target Compound Data | Strong, consistent dual-pathway suppression (TNF/NF-κB and PMA/EGR-1) |
| Comparator Or Baseline | Picroside II and Isovanillyl catalpol (partial or weak inhibition) |
| Quantified Difference | Verproside is the only iridoid among the 6 tested to strongly inhibit both inflammatory pathways simultaneously. |
| Conditions | NCI-H292 human lung epithelial cells stimulated with TNF or PMA. |
Procuring pure Verproside is essential for researchers requiring a highly selective PKCδ inhibitor for respiratory inflammation models, as related iridoids fail to provide dual-pathway suppression.
Verproside features a 3,4-dihydroxybenzoic acid moiety that enables competitive inhibition of human tyrosinase (hTyr). In enzymatic assays, Verproside achieved an IC50 of 197.3 µM against hTyr, demonstrating a 5.6-fold higher inhibitory efficacy than the industry-standard positive control, kojic acid. Molecular docking confirmed a strong binding energy of −6.9 kcal/mol facilitated by four hydrogen bonds [1].
| Evidence Dimension | Human tyrosinase (hTyr) IC50 |
| Target Compound Data | IC50 = 197.3 µM |
| Comparator Or Baseline | Kojic acid (positive control) |
| Quantified Difference | 5.6-fold higher inhibitory efficacy for Verproside over Kojic acid. |
| Conditions | In vitro competitive inhibition assay against human tyrosinase. |
For cosmetic and dermatological material selection, Verproside offers a highly potent, plant-derived alternative that significantly outperforms standard commercial inhibitors like kojic acid.
Verproside serves as a critical in vivo precursor. Pharmacokinetic profiling demonstrates that orally administered Verproside undergoes rapid first-pass metabolism (Tmax ≤ 1 hour, t1/2 < 2.5 hours) and is predominantly converted into Picroside II systemically[1]. Directly dosing Picroside II fails to replicate this natural absorption and metabolic conversion timeline [2].
| Evidence Dimension | In vivo metabolic conversion pathway |
| Target Compound Data | Rapid absorption (Tmax ≤ 1 hr) followed by predominant conversion to Picroside II |
| Comparator Or Baseline | Direct administration of Picroside II |
| Quantified Difference | Verproside provides a controlled, first-pass-dependent pharmacokinetic delivery mechanism that direct Picroside II dosing cannot replicate. |
| Conditions | In vivo pharmacokinetic profiling (oral administration in healthy subjects and COPD models). |
Buyers designing prodrug delivery systems or studying metabolic conversions must utilize Verproside to accurately model the rapid in vivo generation of Picroside II.
For analytical workflows requiring ultra-high purity, Verproside can be isolated via High-Speed Countercurrent Chromatography (HSCCC). Using an n-hexane/n-butanol/water (1.5:5:5, v/v/v) biphasic solvent system, Verproside achieves an analytical purity of 99.8%, bypassing the irreversible adsorption and sample degradation often encountered with traditional solid-phase silica column chromatography [1].
| Evidence Dimension | Preparative chromatographic purity |
| Target Compound Data | 99.8% purity via HSCCC |
| Comparator Or Baseline | Traditional solid-phase column chromatography (historical baseline) |
| Quantified Difference | HSCCC yields near-absolute purity (99.8%) in a single run without solid-phase adsorption losses. |
| Conditions | HSCCC separation from crude botanical extracts at a flow rate of 5.0 mL/min. |
Analytical laboratories must procure HSCCC-purified Verproside to ensure the >99.5% purity threshold required for precise LC-MS/MS calibration and botanical drug standardization.
Verproside is the preferred standard for evaluating MUC5AC hypersecretion and airway inflammation in human epithelial cells, driven by its specific PKCδ and NF-κB inhibitory properties demonstrated in comparative iridoid screens [1].
Due to its availability at >99.8% purity via HSCCC, Verproside serves as the primary quantitative biomarker for standardizing YPL-001 and traditional Pseudolysimachion extracts in LC-MS/MS workflows [2].
In dermatological formulation research, Verproside is utilized as a high-affinity, competitive tyrosinase inhibitor, leveraging its 5.6-fold efficacy advantage over standard commercial benchmarks like kojic acid [3].
Irritant